

Unraveling the Kinase Cross-Reactivity of 4-Anilinoquinazoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Anilinoquinazoline

Cat. No.: B1210976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **4-anilinoquinazoline** scaffold is a cornerstone in the development of targeted kinase inhibitors, leading to several clinically successful drugs. However, achieving absolute target specificity remains a significant challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of three prominent **4-anilinoquinazoline**-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. The information presented herein is supported by experimental data to aid researchers in understanding the selectivity of these compounds and to provide a framework for profiling novel inhibitors.

Comparative Kinase Selectivity Profiles

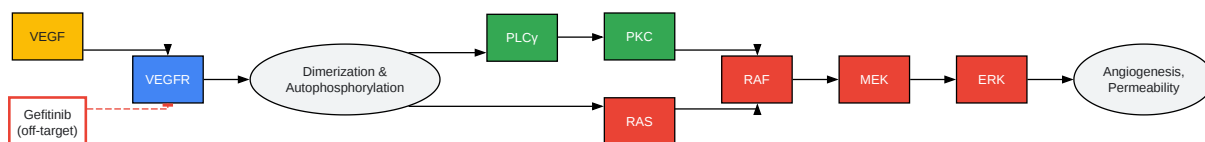
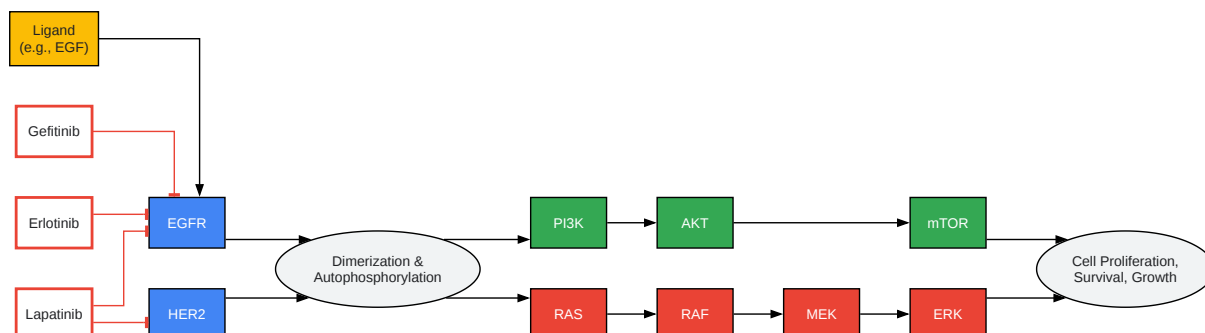
A critical aspect of kinase inhibitor characterization is to determine its activity across a broad panel of kinases. This provides a quantitative measure of its selectivity and reveals potential off-target interactions. The following table summarizes the inhibitory activity (IC₅₀ values) of Gefitinib, Erlotinib, and Lapatinib against their primary targets and a selection of common off-target kinases.

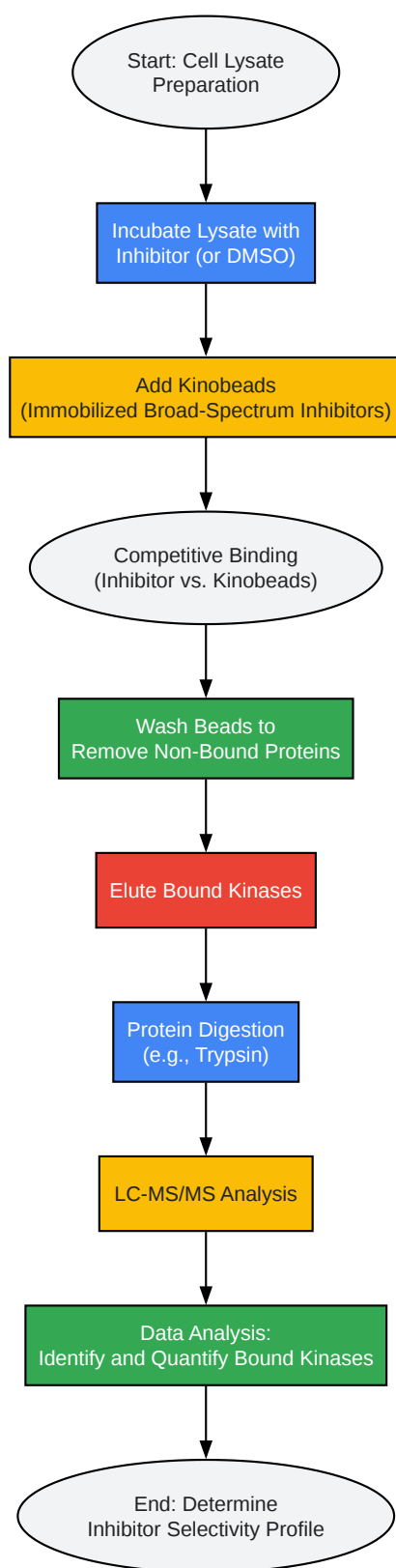
Kinase Target	Gefitinib (IC50, nM)	Erlotinib (IC50, nM)	Lapatinib (IC50, nM)
Primary Targets			
EGFR	26 - 37[1]	2[1]	10.8[1][2]
ErbB2 (HER2)	>10,000[1]	>10,000[1]	9.2[1][2]
Key Off-Targets			
ABL1	1,700[1]	>10,000[1]	>10,000[1]
SRC	>10,000[1]	>10,000[1]	>10,000[1]
KDR (VEGFR2)	3,400[1]	>10,000[1]	>10,000[1]
FLT1 (VEGFR1)	>10,000[1]	>10,000[1]	>10,000[1]
PDGFR β	1,400[1]	>10,000[1]	>10,000[1]
ErbB4 (HER4)	-	-	367[2]

Note: IC50 values can vary depending on the specific in vitro assay conditions.

Signaling Pathways Modulated by 4-Anilinoquinazoline Inhibitors

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the potential physiological consequences of inhibitor binding. The diagrams below illustrate the EGFR/HER2 and VEGFR signaling pathways, which are frequently modulated by quinazoline-based inhibitors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Unraveling the Kinase Cross-Reactivity of 4-Anilinoquinazoline Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210976#cross-reactivity-profiling-of-4-anilinoquinazoline-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com